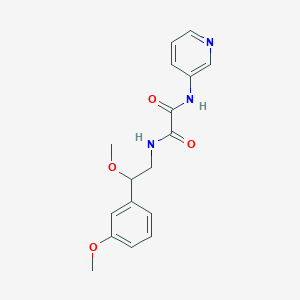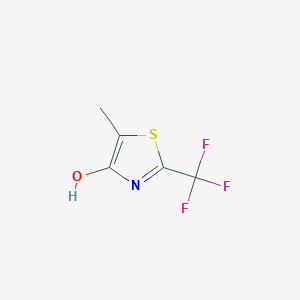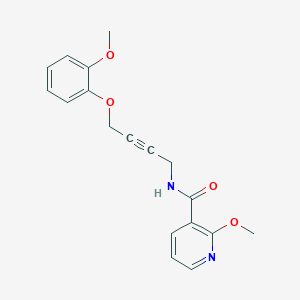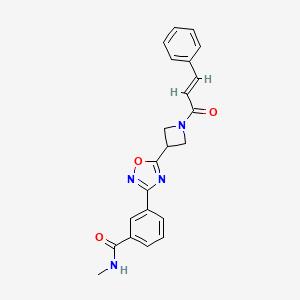
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains two fluorobenzyl groups, which are benzene rings with a fluorine atom and a methylene group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the fluorobenzyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a key structural feature and would likely have significant impact on the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and electronegativity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Analysis
Catalyst- and Solvent-Free Synthesis : An efficient regioselective synthesis of closely related heterocyclic amides demonstrated a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method highlights the potential for environmentally friendly synthesis techniques applicable to compounds like (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, emphasizing the importance of green chemistry in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).
Crystal Structure and Antitumor Activity : The crystal structure analysis of compounds with a similar backbone has provided insights into their interaction with cancer cell lines. Such research underscores the significance of structural analysis in the development of new therapeutic agents, suggesting that derivatives of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone could possess distinct biological activities (Tang & Fu, 2018).
Fluorination to Enhance Photostability : Research on fluorinated fluorophores, involving methodologies that could be applied to fluorinate compounds similar to (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, has shown that fluorination can significantly enhance photostability and improve spectroscopic properties. This is crucial for the development of fluorescent probes and materials science applications (Woydziak et al., 2012).
Biological Activities
Antioxidant Properties : The synthesis and evaluation of compounds with antioxidant properties, involving phenolic and thiazole moieties, suggest potential antioxidant applications for similar compounds. This research area is essential for developing new antioxidants that could mitigate oxidative stress-related diseases (Çetinkaya et al., 2012).
Antipsychotic Potential : A study on novel potential antipsychotic agents, including pyrazol-5-ols, indicates the broader pharmaceutical potential of structurally related compounds. This suggests that (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone and its derivatives could be explored for their therapeutic applications, particularly in neuropsychiatric disorders (Wise et al., 1987).
Mecanismo De Acción
It’s worth noting that the compound contains an indole scaffold , which is found in many bioactive aromatic compounds and has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound also contains a fluorobenzyl group , which could potentially influence its reactivity and biological activity. Fluorine atoms in drug molecules can form strong bonds with proteins, potentially enhancing the compound’s binding affinity to its targets .
Safety and Hazards
Propiedades
IUPAC Name |
(3-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBWOZVFEPMHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)



![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)




![example 71 [US20090306039]](/img/structure/B2934020.png)
![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)
